Carcinogenicity In Vivo: 12-Methylbenzo[a]acridine Is Non-Carcinogenic vs. 7-Methylbenz[c]acridine as a Potent Carcinogen
In a direct head-to-head carcinogenicity comparison using subcutaneous injection in mice, 12-methylbenzo[a]acridine produced no tumors across 554 animals tested in multiple experiments with various strains and routes of application, whereas its regioisomer 7-methylbenz[c]acridine produced tumors in 522 of 523 animals surviving the minimal latency period—a near-complete carcinogenic response [1]. In a parallel study by Croisy-Delcey et al. (1983), 12-methylbenzo[a]acridine itself was confirmed as non-carcinogenic in XVIInc/Z strain mice, with only its oxidized metabolite (5,6-dihydro-5,6-dihydroxy-12-methylbenz[a]acridine) detected as a weak carcinogen among 15 tested benzacridine derivatives [2]. This carcinogenicity dichotomy exists despite both isomers sharing identical molecular formula (C₁₈H₁₃N) and molecular weight (243.30 g·mol⁻¹), and despite both being mutagenic in the Ames test, indicating that acute mutagenicity alone fails to predict in vivo carcinogenic outcome for this compound class [3].
| Evidence Dimension | In vivo carcinogenicity (tumor incidence in mice) |
|---|---|
| Target Compound Data | 0 tumors in 554 animals; non-carcinogenic across multiple strains and application routes |
| Comparator Or Baseline | 7-Methylbenz[c]acridine: tumors in 522 of 523 animals surviving minimal latency time |
| Quantified Difference | ~99.8% tumor incidence for 7-methylbenz[c]acridine vs. 0% for 12-methylbenz[a]acridine; essentially a qualitative binary difference (carcinogen vs. non-carcinogen) |
| Conditions | Subcutaneous injection in mice; multiple strains (including XVIInc/Z); multiple routes of application; experiments conducted over several years as summarized by Glatt et al. (1981) and Croisy-Delcey et al. (1983) |
Why This Matters
For laboratories handling benzacridine isomers, this extreme carcinogenicity differential directly dictates safety protocols, waste handling procedures, facility requirements, and insurance classifications—procuring the non-carcinogenic 12-methyl isomer may substantially reduce regulatory burden while retaining the benzacridine scaffold for mechanistic studies.
- [1] Glatt HR, et al. Mutagenicity of Closely Related Carcinogenic and Noncarcinogenic Compounds Using Various Metabolizing Systems and Target Cells. In: Short-Term Tests for Chemical Carcinogens. Springer, 1981. pp. 89–98. Quantitative data: 7-methylbenz[c]acridine produced tumors in 522 of 523 animals; 12-methylbenz[a]acridine showed no carcinogenicity in 554 animals. View Source
- [2] Croisy-Delcey M, Croisy A, Zajdela F, Lhoste JM. Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine. J Med Chem. 1983 Feb;26(2):303-6. doi: 10.1021/jm00356a038. PMID: 6827550. View Source
- [3] Glatt HR, et al. (same as REFS-1). Both 7-methylbenz[c]acridine and 12-methylbenz[a]acridine were mutagenic in the Ames test, yet only the former was carcinogenic in vivo, demonstrating a false-positive mutagenicity result for the non-carcinogenic isomer. View Source
